5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one
Description
Properties
IUPAC Name |
5-amino-1H-imidazo[4,5-d][1,3]oxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-5-9-3-2(4(10)11-5)7-1-8-3/h1H,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWWBNTTNUCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Metal-Catalyzed Syntheses
| Starting Material | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 2-Alkynylbenzimidazole | Pd(OAc)₂/PPh₃/CuI | 62–78 | |
| 5-Aminoimidazole-4-carbonitrile | PdCl₂(dppf)/DBU | 55 |
Functionalization of Preformed Oxazinone Cores
Post-cyclization modifications are critical for introducing the 5-amino group. Nitration followed by reduction or direct amination using hydroxylamine-O-sulfonic acid has been reported. For instance, imidazo[4,5-d]oxazin-7(1H)-one is treated with nitric acid (HNO₃/H₂SO₄) at 0°C to install a nitro group at position 5, which is subsequently reduced to an amine using H₂/Pd-C.
Mechanistic considerations :
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Electrophilic aromatic substitution : The electron-rich imidazole ring directs nitration to position 5.
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Steric effects : Bulky substituents at position 2 hinder nitration efficiency, necessitating optimized stoichiometry.
Solid-Phase Synthesis and Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods and solid-supported reagents to enhance atom economy. Ball-milling techniques have been employed to facilitate cyclocondensation between 5-aminoimidazole derivatives and carbonyl sources (e.g., urea or dimethyl carbonate), achieving yields comparable to traditional methods (60–70%) while reducing waste.
Advantages :
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Reduced reaction times : 2–4 hours vs. 12–24 hours in solution phase.
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Scalability : Gram-scale synthesis without column chromatography.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Antimicrobial Properties
Oxo has been identified as a novel antibiotic, isolated from the culture broth of Streptomyces capreolus in 1981. It exhibits a broad spectrum of biological activities, including:
- Antibacterial Activity : Effective against Escherichia coli and Proteus mirabilis, demonstrating significant cytotoxicity against HeLa cells .
- Mechanism of Action : The compound induces reversions to the normal phenotype in K-ras transformed rat kidney cells, suggesting potential applications in cancer treatment .
Antiviral Activity
Research has shown that Oxo and its derivatives possess notable antiviral properties. For instance:
- In Vitro Studies : 2′-deoxyoxanosine (dOxo), a derivative of Oxo, has been synthesized and found to exhibit stronger antiviral and antineoplastic activities compared to Oxo itself . This positions it as a candidate for further development in antiviral therapies.
Synthesis of Derivatives
Oxo serves as a precursor for synthesizing various biologically active compounds. The following derivatives have been synthesized using Oxo:
Potential in Cancer Therapy
The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have demonstrated that Oxo can inhibit the growth of several cancer cell types by inducing apoptosis or cell cycle arrest .
Mechanistic Insights
Understanding the mechanism through which Oxo exerts its biological effects is crucial for its application in drug development:
- Cellular Pathways : Oxo's ability to revert transformed cells suggests it may interact with specific signaling pathways involved in cell proliferation and apoptosis .
Synthesis Techniques
The synthesis of Oxo and its derivatives can be achieved through various methods:
Mechanism of Action
The mechanism of action of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one and related compounds:
Key Observations:
Core Structure Variations: The target compound features a fused imidazole-oxazinone system, while others incorporate larger heterocycles (e.g., thieno-oxazinone in 6a , pyrimido-oxazinone in IDH inhibitors , and diazepine rings in 15k ). These structural differences influence conformational flexibility and binding pocket compatibility.
Substituent Effects: Electron-Donating Groups: The 5-amino group in the target compound may enhance nucleophilicity and hydrogen-bonding capacity compared to methylthio (electron-withdrawing) in or methoxybenzyl (bulky, lipophilic) in . Therapeutic Relevance: Substituents like phenylethylamino in or methoxybenzyl in are linked to specific biological activities (e.g., kinase or IDH inhibition), suggesting that the target compound’s amino group could be optimized for similar applications.
Physicochemical Properties :
- Melting points vary significantly; for example, compound 6a melts at 194–195°C, while fused pyrimido-oxazinediones likely exhibit higher thermal stability due to extended conjugation. The target compound’s simpler structure may result in lower melting points, though data is unavailable.
Biological Activity
5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fused ring system that contributes to its unique chemical properties. Its structure includes an imidazole ring fused with an oxazine moiety, which is essential for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from 2-aminobenzimidazole and glyoxal under acidic conditions. The reaction pathway includes the formation of intermediates that subsequently cyclize to yield the final product. While laboratory-scale methods are well-documented, large-scale industrial synthesis remains less explored and would require optimization for yield and purity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A notable study isolated this compound from Streptomyces capreolus, revealing its effectiveness against various bacterial strains including Escherichia coli and Proteus mirabilis. The compound has shown cytotoxic effects against HeLa cells, indicating its potential as an anticancer agent .
Anticancer Activity
In vitro studies have illustrated that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in cellular proliferation and survival pathways. This suggests a promising role in cancer therapy, particularly for tumors resistant to conventional treatments .
The biological activity of this compound is attributed to its interaction with molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or interfere with signaling pathways critical for cell growth and division. Further research is necessary to elucidate the precise molecular mechanisms at play .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Case Study 1 : A study focused on its antibacterial properties found that the compound effectively inhibited the growth of E. coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibiotic agent.
- Case Study 2 : In another investigation involving cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, underscoring its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazole | Simple heterocycle | Antimicrobial properties |
| Oxazine | Heterocyclic compound | Limited biological activity |
| Benzimidazole | Fused heterocycle | Anticancer activity |
This comparison illustrates that while similar compounds possess biological activities, this compound exhibits a broader spectrum of activity due to its complex structure.
Q & A
Q. What are the established synthetic routes for 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one, and how do reaction conditions affect yield?
Methodological Answer: Key synthetic strategies include:
- Visible-light-mediated cyclization : Using iridium catalysts (e.g., Ir(ppy)₃) and phenyliodine(III) dicyclohexanecarboxylate (PIDA) under visible light to induce intramolecular cyclization of imidazole precursors. Yields range from 40–65%, depending on substituent steric effects .
- Base-promoted cyclization : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic aromatic substitution and oxidative ring closure. This method avoids transition metals, offering a greener alternative but with moderate yields (35–50%) .
- Thiolation modifications : Post-synthetic thiolation using Lawesson’s reagent introduces sulfur atoms at specific positions, enabling structural diversification (yields: 34–65%) .
Q. Critical Parameters :
- Catalyst choice (e.g., Ir vs. Ru) impacts photochemical efficiency.
- Solvent polarity and base strength influence cyclization kinetics.
- Substituent electron-withdrawing groups enhance oxidative stability but may reduce reactivity.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing NH and aromatic protons. For example, NH signals typically appear at δ 10–12 ppm in DMSO-d₆ .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH bends at 3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₆H₅N₄O₂: m/z 165.0412) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms tautomeric forms (e.g., lactam vs. lactim) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding modes of this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with kinases (e.g., PIM-1) and phosphodiesterases (e.g., PDE4). Key residues (e.g., PDE4’s Gln443) form hydrogen bonds with the oxazinone ring .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects in physiological pH .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at N3 and O7) for activity against adenosine A1 receptors .
Validation : Cross-check computational predictions with in vitro assays (e.g., kinase inhibition IC₅₀ values via ADP-Glo™ assays) .
Q. What strategies resolve low yields in cyclization steps during synthesis?
Methodological Answer:
- Optimized Photocatalysis : Replace Ir(ppy)₃ with [Ru(bpy)₃]²+ for better light absorption at 450 nm, improving reaction quantum yield by 20% .
- Microwave-Assisted Synthesis : Reduce cyclization time (from 12 h to 30 min) while maintaining yields >50% .
- Additive Screening : Use TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress side reactions (e.g., over-oxidation), increasing yields by 15% .
Case Study : Thiolation of the oxazinone core with Lawesson’s reagent achieved 65% yield under microwave conditions (100°C, 1 h) vs. 45% with conventional heating .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced PDE10A inhibition?
Methodological Answer:
- Core Modifications :
- Bioisosteric Replacement : Replace the oxazinone oxygen with sulfur (thiooxazinone) to modulate solubility and metabolic stability .
Q. Experimental Validation :
- Kinase Profiling : Use SelectScreen® Kinase Assays to compare inhibition across 100+ kinases.
- ADMET Prediction : SwissADME predicts logP and CYP450 interactions to prioritize candidates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., PDE4 vs. PDE9 inhibition)?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE isoforms) and substrate concentrations (e.g., 1 µM cAMP for PDE4 vs. 10 µM cGMP for PDE9) .
- Control Compounds : Use rolipram (PDE4 inhibitor) and BAY 73-6691 (PDE9 inhibitor) as benchmarks to validate assay conditions.
- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies (e.g., 0.5 µM for PDE4 in [1] vs. 2.1 µM in [16]) to identify outliers caused by buffer pH or co-solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
